Cas no 872702-06-2 (N-(2-fluorophenyl)-2-{6-(pyridin-4-yl)pyridazin-3-ylsulfanyl}acetamide)

N-(2-fluorophenyl)-2-{6-(pyridin-4-yl)pyridazin-3-ylsulfanyl}acetamide Chemical and Physical Properties
Names and Identifiers
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- Acetamide, N-(2-fluorophenyl)-2-[[6-(4-pyridinyl)-3-pyridazinyl]thio]-
- N-(2-fluorophenyl)-2-{6-(pyridin-4-yl)pyridazin-3-ylsulfanyl}acetamide
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- Inchi: 1S/C17H13FN4OS/c18-13-3-1-2-4-15(13)20-16(23)11-24-17-6-5-14(21-22-17)12-7-9-19-10-8-12/h1-10H,11H2,(H,20,23)
- InChI Key: AUADQTAPLXHMCR-UHFFFAOYSA-N
- SMILES: C(NC1=CC=CC=C1F)(=O)CSC1=NN=C(C2C=CN=CC=2)C=C1
N-(2-fluorophenyl)-2-{6-(pyridin-4-yl)pyridazin-3-ylsulfanyl}acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2005-0111-4mg |
N-(2-fluorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide |
872702-06-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F2005-0111-5mg |
N-(2-fluorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide |
872702-06-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F2005-0111-2μmol |
N-(2-fluorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide |
872702-06-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F2005-0111-15mg |
N-(2-fluorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide |
872702-06-2 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F2005-0111-50mg |
N-(2-fluorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide |
872702-06-2 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F2005-0111-1mg |
N-(2-fluorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide |
872702-06-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F2005-0111-3mg |
N-(2-fluorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide |
872702-06-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F2005-0111-5μmol |
N-(2-fluorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide |
872702-06-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F2005-0111-10μmol |
N-(2-fluorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide |
872702-06-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F2005-0111-25mg |
N-(2-fluorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide |
872702-06-2 | 90%+ | 25mg |
$109.0 | 2023-05-17 |
N-(2-fluorophenyl)-2-{6-(pyridin-4-yl)pyridazin-3-ylsulfanyl}acetamide Related Literature
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H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
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Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
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Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
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Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
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Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206
Additional information on N-(2-fluorophenyl)-2-{6-(pyridin-4-yl)pyridazin-3-ylsulfanyl}acetamide
N-(2-fluorophenyl)-2-{6-(pyridin-4-yl)pyridazin-3-ylsulfanyl}acetamide: A Comprehensive Overview
The compound N-(2-fluorophenyl)-2-{6-(pyridin-4-yl)pyridazin-3-ylsulfanyl}acetamide, identified by the CAS number 872702-06-2, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of acetamides, which are widely studied for their diverse applications in drug design and material science. The structure of this molecule is characterized by a fluorophenyl group, a pyridazine ring, and a sulfanyl (thioether) linkage, making it a unique candidate for exploring novel chemical reactions and biological activities.
Recent advancements in synthetic chemistry have enabled the precise construction of complex molecules like N-(2-fluorophenyl)-2-{6-(pyridin-4-yl)pyridazin-3-ylsulfanyl}acetamide. The synthesis of this compound involves multi-step processes, including nucleophilic substitutions, coupling reactions, and cyclizations. Researchers have employed various strategies, such as microwave-assisted synthesis and catalytic methods, to optimize the yield and purity of this compound. These methods not only enhance the efficiency of the synthesis but also pave the way for large-scale production, which is crucial for its potential commercial applications.
The structural features of N-(2-fluorophenyl)-2-{6-(pyridin-4-yl)pyridazin-3-ylsulfanyl}acetamide make it an intriguing subject for studying sulfur-containing heterocycles. The pyridazine ring, a six-membered aromatic ring with two nitrogen atoms, contributes to the molecule's stability and reactivity. The presence of the fluorophenyl group introduces electron-withdrawing effects, which can influence the electronic properties of the molecule. This combination makes the compound a promising candidate for exploring its role in drug delivery systems and as a building block for more complex molecules.
Recent studies have highlighted the potential of N-(2-fluorophenyl)-2-{6-(pyridin-4-yl)pyridazin-3-ylsulfanyl}acetamide in pharmacological applications. Researchers have investigated its activity against various enzymes and receptors, demonstrating its potential as a lead compound in drug discovery. For instance, studies have shown that this compound exhibits moderate inhibitory activity against certain kinases, which are key targets in cancer therapy. Additionally, its ability to modulate ion channels has opened new avenues for exploring its role in treating neurological disorders.
The sulfanyl group in this compound plays a critical role in its biological activity. Sulfur-containing compounds are known for their unique pharmacokinetic properties, including improved bioavailability and reduced toxicity. The thioether linkage in N-(2-fluorophenyl)-2-{6-(pyridin-4-yl)pyridazin-3-ylsulfanyl}acetamide not only enhances its solubility but also contributes to its stability under physiological conditions. These properties make it an attractive candidate for further preclinical studies.
In terms of chemical synthesis, researchers have explored various pathways to construct this compound efficiently. One notable approach involves the use of click chemistry principles, where modular building blocks are assembled with high precision. This method not only simplifies the synthesis process but also allows for easy modification of substituents to explore structure-activity relationships (SAR). By tweaking the substituents on the pyridazine ring or the fluorophenyl group, scientists can design derivatives with enhanced potency and selectivity.
The application of computational chemistry has significantly advanced our understanding of this compound's properties. Molecular docking studies have revealed how it interacts with target proteins at atomic levels, providing insights into its binding modes and affinity. Furthermore, quantum mechanical calculations have been employed to study its electronic structure and reactivity, which are crucial for predicting its behavior in different chemical environments.
Despite its promising potential, there are challenges associated with scaling up the production of N-(2-fluorophenyl)-2-{6-(pyridin-4-y1)pyridazin3 ylsulfanyl}acetamide. The multi-step synthesis process requires careful optimization to ensure high yields and purity. Additionally, regulatory considerations must be taken into account when developing this compound for therapeutic use. Preclinical studies are essential to evaluate its safety profile and efficacy before progressing to clinical trials.
In conclusion, N-(2-fluorophenyl)-2-{6-(pyridin4 yl)pyridazin3 ylsulfanyl}acetamide represents a significant advancement in organic chemistry with diverse applications across multiple disciplines. Its unique structure, coupled with recent research findings, positions it as a valuable tool in drug discovery and material science. As research continues to unravel its full potential, this compound is expected to contribute significantly to scientific progress in years to come.
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